molecular formula C16H19FN4 B12268975 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B12268975
M. Wt: 286.35 g/mol
InChI Key: SPCQMMQLFZEIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit ENT2 over ENT1 is a notable feature that distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3

InChI Key

SPCQMMQLFZEIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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